molecular formula C27H58ClP B14343913 Tributyl(pentadecyl)phosphanium chloride CAS No. 103147-24-6

Tributyl(pentadecyl)phosphanium chloride

Cat. No.: B14343913
CAS No.: 103147-24-6
M. Wt: 449.2 g/mol
InChI Key: JLXCTAFGQGEYHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl(pentadecyl)phosphanium chloride is a quaternary phosphonium compound with the chemical formula C27H58ClP. It is a type of organophosphorus compound that contains a phosphorus atom bonded to four organic groups, making it a quaternary phosphonium salt. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(pentadecyl)phosphanium chloride can be synthesized through the reaction of tributylphosphine with pentadecyl chloride. The reaction typically involves dissolving tributylphosphine and pentadecyl chloride in a mixed solvent composed of an organic solvent and water. An organic water-soluble free radical initiator is added under heating and pressurizing conditions to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes the preparation of a crude product, followed by vacuum filtration, extraction, and drying. The use of N,N-dimethylformamide as a solvent and nitrogen gas as a protective gas is common in industrial production to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tributyl(pentadecyl)phosphanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxygen or other oxidizing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products Formed

    Oxidation: Tributyl(pentadecyl)phosphine oxide.

    Substitution: New quaternary phosphonium salts with different alkyl groups.

Scientific Research Applications

Tributyl(pentadecyl)phosphanium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tributyl(pentadecyl)phosphanium chloride involves its interaction with cellular components. It has been shown to cause mitochondrial dysfunction by disrupting ATP production and increasing oxidative stress markers such as superoxide dismutase and lipid hydroperoxides . This disruption leads to compromised cell viability and can enhance the biocidal effects of other compounds, such as sodium chloride.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl(pentadecyl)phosphanium chloride is unique due to its longer alkyl chain, which enhances its surfactant properties and biocidal efficacy compared to shorter-chain phosphonium compounds. This makes it particularly effective in applications requiring strong surface activity and microbial control.

Properties

CAS No.

103147-24-6

Molecular Formula

C27H58ClP

Molecular Weight

449.2 g/mol

IUPAC Name

tributyl(pentadecyl)phosphanium;chloride

InChI

InChI=1S/C27H58P.ClH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-27-28(24-10-6-2,25-11-7-3)26-12-8-4;/h5-27H2,1-4H3;1H/q+1;/p-1

InChI Key

JLXCTAFGQGEYHC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.